Methyl 5-ethenyl-4-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethenyl-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the preparation of intermediates followed by the final coupling reaction under controlled conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethenyl-4-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This process can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common in aromatic compounds, substitution reactions can introduce different functional groups, modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are commonly employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-ethenyl-4-methylpyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
- Methyl 6-methylpyridine-3-carboxylate
- 3-Methylpyridine-2-carboxaldehyde
Comparison: Methyl 5-ethenyl-4-methylpyridine-3-carboxylate is unique due to its ethenyl group, which can participate in additional chemical reactions compared to its analogs
Properties
CAS No. |
59054-53-4 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 5-ethenyl-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-11-6-9(7(8)2)10(12)13-3/h4-6H,1H2,2-3H3 |
InChI Key |
IRAAVFAXWIGVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C=C)C(=O)OC |
Origin of Product |
United States |
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